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Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

Cat. No.: B14561221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4,5-
tetramethyloctane. Due to the limited availability of experimental spectra for this specific

compound, this guide combines theoretical predictions and analogous data from similar

branched alkanes to offer a robust analytical profile. This document details predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry

(MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3,4,4,5-
tetramethyloctane.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

CH₃ (C1, C8) ~ 0.8 - 0.9 Triplet 6H

CH₂ (C2, C7) ~ 1.2 - 1.4 Sextet 4H

CH (C3, C6) ~ 1.5 - 1.7 Multiplet 2H

CH₃ (on C4) ~ 0.8 - 0.9 Doublet 6H

CH₃ (on C5) ~ 0.8 - 0.9 Doublet 6H

CH (C4, C5) ~ 1.6 - 1.8 Multiplet 2H

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Chemical Shift (ppm)

C1, C8 ~ 14

C2, C7 ~ 23

C3, C6 ~ 35

C4, C5 ~ 40

CH₃ (on C4) ~ 15 - 20

CH₃ (on C5) ~ 15 - 20

Table 3: Expected Mass Spectrometry (MS) Data
The mass spectrum of 3,4,4,5-tetramethyloctane, a C12H26 isomer, is expected to show

fragmentation patterns typical for branched alkanes. The molecular ion peak (M+) at m/z 170

would likely be of low abundance or absent. The spectrum would be characterized by a series

of fragment ions corresponding to the loss of alkyl groups.
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m/z Interpretation

170 Molecular Ion (M+)

155 [M - CH₃]⁺

141 [M - C₂H₅]⁺

127 [M - C₃H₇]⁺

113 [M - C₄H₉]⁺

99 [M - C₅H₁₁]⁺

85 [M - C₆H₁₃]⁺

71 [M - C₇H₁₅]⁺

57 [C₄H₉]⁺ (likely base peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of an alkane like 3,4,4,5-tetramethyloctane is characterized by C-H

stretching and bending vibrations.[1][2][3][4]

Wavenumber (cm⁻¹) Vibration Type Intensity

2960 - 2850 C-H Stretch (sp³) Strong

1470 - 1450 C-H Bend (Methylene) Medium

1385 - 1375
C-H Bend (Methyl, gem-

dimethyl)
Medium-Strong

1370 - 1365 C-H Bend (Methyl) Medium

Experimental Protocols
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The following are general experimental protocols that can be adapted for the acquisition of

spectroscopic data for 3,4,4,5-tetramethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3,4,4,5-tetramethyloctane in a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:
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Sample Introduction: Introduce a dilute solution of 3,4,4,5-tetramethyloctane in a volatile

organic solvent (e.g., hexane or dichloromethane) into the mass spectrometer. Given its

volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5][6]

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 20-

200).

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to deduce the structure. The fragmentation of branched alkanes typically involves

cleavage at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 3,4,4,5-tetramethyloctane is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7][8]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching

and bending vibrations.[1][2][3][4]

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 3,4,4,5-tetramethyloctane.
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Caption: Workflow for the Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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